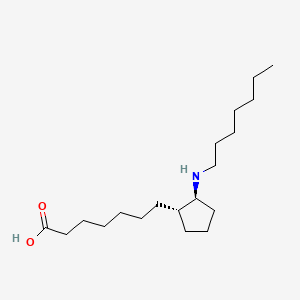
13-Azaprostanoic acid
描述
13-Azaprostanoic acid is a synthetic derivative of prostanoic acid, characterized by the substitution of a nitrogen atom at the 13th position of the carbon chain. This compound has garnered significant attention due to its role as a specific antagonist of the human blood platelet thromboxane/endoperoxide receptor. It is primarily studied for its potential in inhibiting platelet aggregation and serotonin release, making it a valuable compound in medical research .
作用机制
Target of Action
The primary target of 13-Azaprostanoic Acid (13-APA) is the thromboxane/endoperoxide receptor present in human blood platelets . This receptor plays a crucial role in platelet aggregation, a process that is essential for blood clotting.
Mode of Action
13-APA acts as a specific antagonist of the thromboxane/endoperoxide receptor . It inhibits human platelet aggregation induced by arachidonic acid, prostaglandin H2, or the stable endoperoxide analog . It also inhibits serotonin release in response to arachidonic acid, ADP, or thrombin .
Biochemical Pathways
The action of 13-APA affects the arachidonic acid metabolism pathway . This pathway leads to the production of thromboxane A2 (TXA2) and prostaglandin H2 (PGH2), which are highly reactive intermediates that mediate the aggregation of human blood platelets . By antagonizing the thromboxane/endoperoxide receptor, 13-APA inhibits the aggregation response to PGH2, effectively bypassing the platelet cyclo-oxygenase .
Result of Action
The result of 13-APA’s action is the inhibition of platelet aggregation . This is achieved by directly antagonizing the action of TXA2 or PGH2 at the receptor level . It also inhibits serotonin release in response to various stimuli .
生化分析
Biochemical Properties
13-Azaprostanoic acid plays a pivotal role in biochemical reactions, particularly in inhibiting platelet aggregation. It specifically interacts with the thromboxane/endoperoxide receptor, blocking the action of thromboxane A2 and prostaglandin H2. This interaction prevents the aggregation of platelets induced by arachidonic acid and other agonists. Additionally, this compound inhibits the release of serotonin from platelets in response to various stimuli, further contributing to its anti-aggregatory effects .
Cellular Effects
The effects of this compound on cellular processes are profound. It inhibits platelet aggregation by antagonizing the thromboxane/endoperoxide receptor, thereby preventing the formation of platelet clots. This inhibition extends to the release of serotonin from platelets, which is a critical step in the aggregation process. Furthermore, this compound does not inhibit primary aggregation induced by ADP or thrombin, highlighting its specificity for the thromboxane/endoperoxide pathway .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the thromboxane/endoperoxide receptor, thereby blocking the action of thromboxane A2 and prostaglandin H2. This binding prevents the receptor from initiating the signaling cascade that leads to platelet aggregation. Additionally, this compound inhibits the release of serotonin from platelets by preventing the reuptake of serotonin, further contributing to its anti-aggregatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under experimental conditions and maintains its inhibitory effects on platelet aggregation for extended periods. Its effectiveness may diminish over time due to degradation or metabolic processes. Long-term studies have shown that this compound continues to inhibit platelet aggregation and serotonin release even after prolonged exposure .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively inhibits platelet aggregation without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including gastrointestinal disturbances and potential hepatotoxicity. The threshold for these adverse effects varies among different animal models, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in the metabolic pathways of arachidonic acid. It inhibits the conversion of arachidonic acid to thromboxane A2 and prostaglandin H2 by antagonizing the thromboxane/endoperoxide receptor. This inhibition disrupts the normal metabolic flux of arachidonic acid, leading to decreased levels of thromboxane A2 and prostaglandin H2. Additionally, this compound may interact with other enzymes and cofactors involved in the metabolism of arachidonic acid .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound accumulates in specific compartments, such as the cytoplasm and membrane-bound organelles. This localization is crucial for its inhibitory effects on platelet aggregation and serotonin release .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm and membrane-bound organelles, where it interacts with the thromboxane/endoperoxide receptor. This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to its site of action. The precise localization within the cell ensures that this compound effectively inhibits platelet aggregation and serotonin release .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 13-Azaprostanoic acid involves the introduction of a nitrogen atom into the prostanoic acid structure. The process typically starts with the preparation of prostanoic acid, followed by the substitution reaction to introduce the nitrogen atom at the 13th position. The reaction conditions often include the use of specific catalysts and solvents to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The production process is optimized for yield and purity, making it suitable for large-scale applications in research and industry .
化学反应分析
Types of Reactions: 13-Azaprostanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
科学研究应用
13-Azaprostanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study the effects of nitrogen substitution in prostanoic acid derivatives.
Biology: The compound is studied for its role in inhibiting platelet aggregation and serotonin release, making it valuable in understanding blood clotting mechanisms.
Medicine: Research focuses on its potential therapeutic applications in preventing thrombosis and other platelet-related disorders.
Industry: this compound is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry
相似化合物的比较
Prostanoic Acid: The parent compound from which 13-Azaprostanoic acid is derived.
Thromboxane A2: A related compound involved in platelet aggregation.
Prostaglandin H2: Another related compound that plays a role in platelet aggregation.
Uniqueness: this compound is unique due to the presence of a nitrogen atom at the 13th position, which significantly alters its biological activity compared to other prostanoic acid derivatives. This structural modification enhances its ability to inhibit platelet aggregation and serotonin release, making it a valuable compound in medical research .
属性
IUPAC Name |
7-[(1S,2S)-2-(heptylamino)cyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO2/c1-2-3-4-7-10-16-20-18-14-11-13-17(18)12-8-5-6-9-15-19(21)22/h17-18,20H,2-16H2,1H3,(H,21,22)/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZNGDIYQSCFGK-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC1CCCC1CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCN[C@H]1CCC[C@@H]1CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80221872 | |
| Record name | 13-Azaprostanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71629-07-7 | |
| Record name | 13-Azaprostanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071629077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13-Azaprostanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 13-APA interact with its target and what are the downstream effects?
A1: 13-APA acts as a competitive antagonist at the TXA2/PGH2 receptor on the surface of platelets and vascular smooth muscle cells []. By blocking the binding of TXA2 and PGH2, 13-APA inhibits the activation of these cells, ultimately preventing platelet aggregation, vasoconstriction, and other downstream effects associated with TXA2/PGH2 receptor activation [, , ]. This mechanism distinguishes 13-APA from drugs like aspirin, which inhibit the synthesis of TXA2 but not its receptor interaction [, ].
Q2: Can 13-APA reverse established platelet shape change?
A3: Studies indicate that 13-APA can indeed reverse platelet shape change induced by arachidonic acid (AA) or the TXA2/PGH2 mimetic U46619 []. This reversal further supports the concept that continued occupation of the TXA2/PGH2 receptor is required for maintaining the shape change response and that 13-APA can disrupt this interaction []. Importantly, 13-APA does not affect shape change induced by ADP, demonstrating its selectivity for the TXA2/PGH2 pathway [].
Q3: What is the molecular formula and weight of 13-Azaprostanoic acid?
A3: Unfortunately, the provided research abstracts do not explicitly state the molecular formula or weight of this compound. A full chemical characterization, including spectroscopic data, is necessary to confirm these properties.
Q4: How does the structure of 13-APA influence its activity and potency?
A5: Research indicates that modifications to the 13-APA structure significantly impact its ability to inhibit platelet aggregation. The inhibitory activity is highly sensitive to both the stereochemistry of the five-membered ring and the length of the amino side chain []. Any deviation from the natural prostaglandin skeletal arrangement generally leads to decreased biological activity []. This sensitivity highlights the importance of specific structural features for optimal interaction with the TXA2/PGH2 receptor.
Q5: Are there other azaprostanoic acid derivatives with potential as TXA2/PGH2 antagonists?
A6: Yes, researchers have synthesized various azaprostanoic acid derivatives with the aim of optimizing their anti-platelet properties. For instance, a study explored the synthesis and pharmacological evaluation of betulinic acid-azaprostanoic acid hybrids, aiming to combine the anti-inflammatory properties of both scaffolds []. These hybrids showed promising anti-inflammatory activity in an immunogenic inflammation model, highlighting the potential of exploring structural modifications for improved therapeutic benefits [].
Q6: What is the in vivo half-life of 13-APA and how is it eliminated?
A7: Research in rabbits has shown that 13-APA has an in vivo half-life of approximately 35 minutes []. Furthermore, the study indicated that 13-APA is primarily excreted by the kidneys in a metabolized form []. This information is crucial for understanding the duration of action and potential dosing regimens for 13-APA.
Q7: Does 13-APA influence platelet-vessel wall interactions?
A9: Research suggests that 13-APA significantly reduces the formation of platelet thrombi on exposed subendothelium in an experimental model using human blood and de-endothelialized rabbit aorta []. This effect highlights the potential of 13-APA in influencing platelet-vessel wall interactions, which play a critical role in thrombosis and hemostasis [].
Q8: Can 13-APA be used to study the role of TXA2 in other physiological processes?
A10: Yes, researchers have employed 13-APA to investigate the involvement of TXA2 in various physiological functions. For instance, a study used 13-APA to explore the role of TXA2 in the response of Schistosoma mansoni cercariae to free fatty acids []. The study found that 13-APA inhibited the cercarial stimulation by fatty acids, suggesting a role for the TXA2 pathway in cercarial penetration and highlighting the use of 13-APA as a tool to understand TXA2's involvement in diverse biological processes [].
Q9: Is there any information available on the toxicity and safety profile of 13-APA?
A9: While the provided research abstracts do not provide detailed toxicological data, it's important to acknowledge that as a potent modulator of platelet function, 13-APA may have potential side effects, particularly bleeding. Thorough preclinical and clinical studies are essential to fully evaluate its safety profile and determine appropriate usage guidelines.
Q10: Are there other compounds with similar pharmacological effects to 13-APA?
A12: Yes, several other TXA2/PGH2 receptor antagonists have been developed, each with its own pharmacological profile. Some notable examples include SQ 29,548, BM 13.177, and L636,499 [, , ]. These antagonists, along with 13-APA, provide valuable tools for research and potential therapeutic applications targeting the TXA2/PGH2 pathway.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


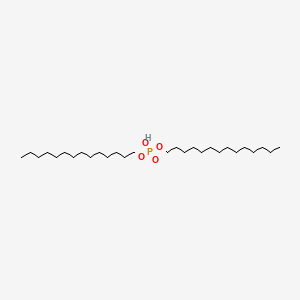
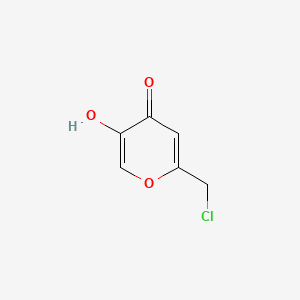

![5-Methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol](/img/structure/B1202324.png)
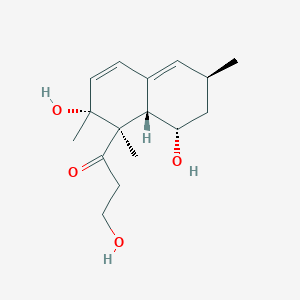
![METHYL 2-[(7-METHYL-4-OXO-3-PHENYL-3,4,5,6,7,8-HEXAHYDROPYRIDO[4',3':4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETATE](/img/structure/B1202328.png)
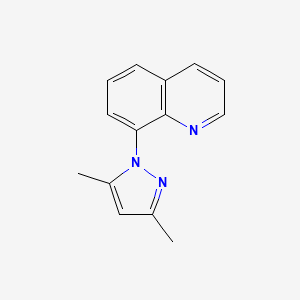

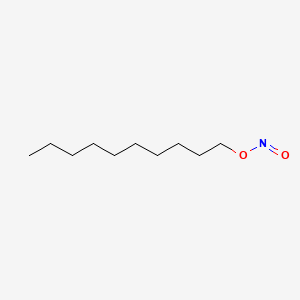
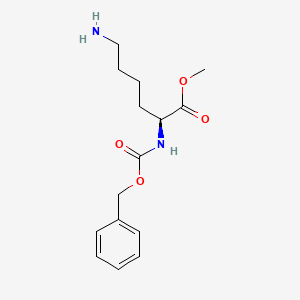
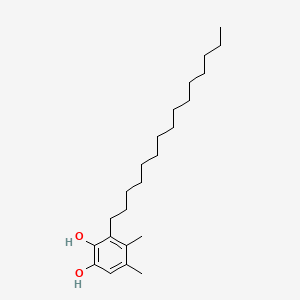

![(2S)-2-hydroxy-2-methyl-N-[(2R)-1-(3-phenylprop-2-enoyl)pyrrolidin-2-yl]butanamide](/img/structure/B1202340.png)

